molecular formula C8H15N3O B2628261 1-(Piperidin-4-yl)imidazolidin-2-one CAS No. 52210-86-3

1-(Piperidin-4-yl)imidazolidin-2-one

Cat. No. B2628261
CAS RN: 52210-86-3
M. Wt: 169.228
InChI Key: YMQKNCXIAQYUQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(Piperidin-4-yl)imidazolidin-2-one” is a chemical compound with the molecular formula C8H15N3O . It is also known by other names such as “1-(4-piperidinyl)-2-imidazolidinone” and "1-piperidin-4-ylimidazolidin-2-one" .


Synthesis Analysis

The synthesis of piperidin-4-one derivatives, including “1-(Piperidin-4-yl)imidazolidin-2-one”, has been achieved through an α-imino carbene-initiated cascade reaction involving 1,2-aryl/alkyl migration and annulation . The modulation of the aliphatic chain linking the 2-chlorobenzene moiety to the piperidine ring has also been reported .


Molecular Structure Analysis

The molecular structure of “1-(Piperidin-4-yl)imidazolidin-2-one” consists of a piperidine ring attached to an imidazolidin-2-one group . The InChI code for this compound is "1S/C8H15N3O/c12-8-10-5-6-11(8)7-1-3-9-4-2-7/h7,9H,1-6H2,(H,10,12)" .


Physical And Chemical Properties Analysis

“1-(Piperidin-4-yl)imidazolidin-2-one” has a molecular weight of 169.22 g/mol . It has two hydrogen bond donors and two hydrogen bond acceptors . The compound’s XLogP3-AA value is -0.5, suggesting it has moderate water solubility .

Scientific Research Applications

Synthesis and Pharmaceutical Development

1-(Piperidin-4-yl)imidazolidin-2-one serves as a key substructure in the development of various pharmaceutical compounds. For example, it is a privileged substructure in more than 1000 unique CGRP receptor antagonists, with research demonstrating efficient synthesis routes for this compound (Leahy et al., 2012). Additionally, derivatives of this compound have been synthesized and evaluated for potential anti-Alzheimer's activity, highlighting its importance in the design of new therapeutic agents (Gupta et al., 2020).

Cancer Research

This compound is also explored in cancer research. A study on novel anaplastic lymphoma kinase inhibitors mentioned a derivative of 1-(Piperidin-4-yl)imidazolidin-2-one, highlighting its relevance in developing treatments for cancer (Teffera et al., 2013). Additionally, research on synthetic 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidin-4-ones showed selective antitumoral activity in vitro against glioblastoma multiforme, a primary brain tumor (da Silveira et al., 2017).

Antibacterial Studies

The compound's derivatives have also been studied for their antibacterial properties. Research on N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide showed moderate to significant antibacterial activity (Khalid et al., 2016).

Miscellaneous Applications

Other research applications include the development of subtype-selective NMDA receptor ligands (Wright et al., 1999), synthesis of novel 5-chloro-1-(piperidin-4-yl)-1H-benzo[d]imidazole-2(3H)-one derivatives as potential antitubercular agents (Raju et al., 2020), and the creation of fluorescent pH sensors (Cui et al., 2004).

Safety And Hazards

While specific safety and hazard information for “1-(Piperidin-4-yl)imidazolidin-2-one” is not available, general safety measures for handling similar compounds include avoiding inhalation, ingestion, and skin contact . Protective clothing, gloves, and eye/face protection should be worn when handling this compound .

Future Directions

The future directions for research on “1-(Piperidin-4-yl)imidazolidin-2-one” could involve further exploration of its synthesis, properties, and potential applications. For instance, the modulation of the amide substituent and of the benzoimidazol-2-one linker could be investigated . Additionally, the compound’s potential as a novel NLRP3 inhibitor could be explored .

properties

IUPAC Name

1-piperidin-4-ylimidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O/c12-8-10-5-6-11(8)7-1-3-9-4-2-7/h7,9H,1-6H2,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMQKNCXIAQYUQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2CCNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Piperidin-4-yl)imidazolidin-2-one

Synthesis routes and methods I

Procedure details

A solution of benzyl 4-(2-oxoimidazolidin-1-yl)piperidine-1-carboxylate (3.2 g) in ethanol (200 ml) was hydrogenated under a hydrogen filled balloon with 20% palladium on charcoal as catalyst. The catalyst was filtered and the filtrate evaporated to dryness to give the title compound as a white solid, yield 1.6 g.
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

Trifluoroacetic acid (0.5 mL) was added to a solution of 1-(1-t-butoxycarbonylpiperidin-4-yl)imidazolidin-2-one (30 mg, 0.11 mmol) in dichloromethane (2 mL) and the reaction stirred at room temperature for 5 h. The reaction was concentrated in vacuo to give the title compound as its trifluoroacetic acid salt (18 mg).
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
30 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Citations

For This Compound
2
Citations
I Peretto, R Forlani, C Fossati… - Journal of medicinal …, 2007 - ACS Publications
… 5,5-Diphenyl-1-piperidin-4-yl-imidazolidin-2-one (compound 23a; 0.100 g, 0.311 mmol) is dissolved in methanol (10 mL) under a nitrogen atmosphere, and 4-chlorobenzaldehyde (…
Number of citations: 29 pubs.acs.org
T Fujimoto, Y Imaeda, N Konishi, K Hiroe… - Journal of medicinal …, 2010 - ACS Publications
Coagulation enzyme factor Xa (FXa) is a particularly promising target for the development of new anticoagulant agents. We previously reported the imidazo[1,5-c]imidazol-3-one …
Number of citations: 56 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.